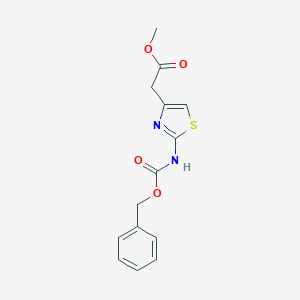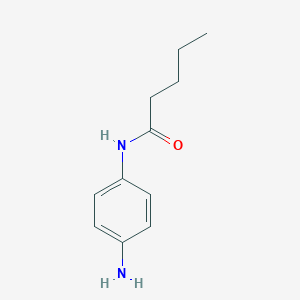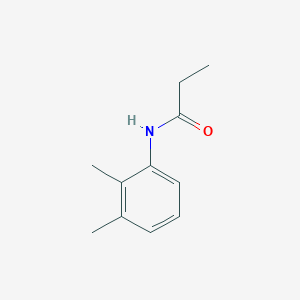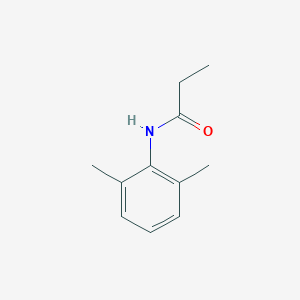
N-(3,4-dimethylphenyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-fluorobenzamide, also known as DMFBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMFBA belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-fluorobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two members of the mitogen-activated protein kinase (MAPK) family that are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to exhibit analgesic activity in animal models of acute and chronic pain. In addition, N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-3-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, N-(3,4-dimethylphenyl)-3-fluorobenzamide also has several limitations, including its relatively high cost, and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)-3-fluorobenzamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-3-fluorobenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another potential area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and anticancer properties of N-(3,4-dimethylphenyl)-3-fluorobenzamide. Finally, the potential applications of N-(3,4-dimethylphenyl)-3-fluorobenzamide in the treatment of various diseases, including inflammatory disorders, pain, and cancer, should be further explored.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography or recrystallization to obtain N-(3,4-dimethylphenyl)-3-fluorobenzamide as a white crystalline solid with a melting point of 175-177°C.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to exhibit analgesic activity in animal models of acute and chronic pain.
properties
CAS RN |
5246-35-5 |
|---|---|
Molecular Formula |
C15H14FNO |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
VUHSFIILRJFEKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





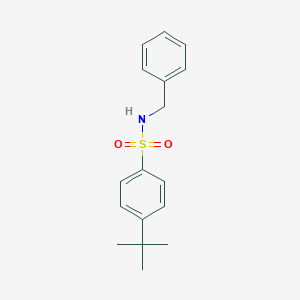
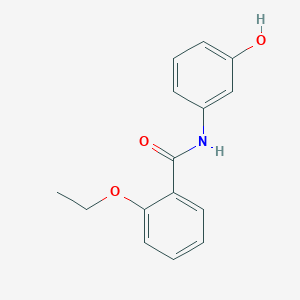
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)

